molecular formula C11H23PS3 B12533565 1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide CAS No. 651727-25-2

1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide

Cat. No.: B12533565
CAS No.: 651727-25-2
M. Wt: 282.5 g/mol
InChI Key: SUPMZIGPIJXZGA-UHFFFAOYSA-N
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Description

1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide is an organophosphorus compound characterized by the presence of sulfur and phosphorus atoms within its molecular structure. This compound is part of the broader class of phosphine sulfides, which are known for their stability and versatility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of octyl-substituted phosphorochloridothioate with a suitable sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as phosphorochloridothioates, followed by their reaction with sulfur sources. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of flame retardants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form strong bonds with metal ions, influencing the activity of metalloproteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its solubility and stability, making it suitable for various specialized applications .

Properties

CAS No.

651727-25-2

Molecular Formula

C11H23PS3

Molecular Weight

282.5 g/mol

IUPAC Name

2-octyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane

InChI

InChI=1S/C11H23PS3/c1-2-3-4-5-6-7-9-12(13)14-10-8-11-15-12/h2-11H2,1H3

InChI Key

SUPMZIGPIJXZGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP1(=S)SCCCS1

Origin of Product

United States

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